molecular formula C19H18N2O2 B12737666 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-9-methyl- CAS No. 124392-78-5

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-9-methyl-

Cat. No.: B12737666
CAS No.: 124392-78-5
M. Wt: 306.4 g/mol
InChI Key: WXVCAFNHQRTHIZ-UHFFFAOYSA-N
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Description

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a benzoxepine ring fused with a pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-9-methyl- typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxepine ring, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include aromatic aldehydes, hydrazines, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-9-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-9-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-9-methyl- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 8-chloro-4,5-dihydro-3-(4-methoxyphenyl)-2-phenyl-
  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-8,9-dimethyl-2-phenyl-

Uniqueness

What sets 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-9-methyl- apart from similar compounds is its unique structural features and the specific functional groups attached to the core structure. These differences can lead to distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

124392-78-5

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-9-methyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole

InChI

InChI=1S/C19H18N2O2/c1-12-3-8-17-16(11-12)19-15(9-10-23-17)18(20-21-19)13-4-6-14(22-2)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,21)

InChI Key

WXVCAFNHQRTHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC3=C2NN=C3C4=CC=C(C=C4)OC

Origin of Product

United States

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